molecular formula CH2NiO4 B3393828 Nickel(II) carbonate hydrate CAS No. 51944-07-1

Nickel(II) carbonate hydrate

Cat. No.: B3393828
CAS No.: 51944-07-1
M. Wt: 136.72 g/mol
InChI Key: ZBQNIFVEJKLWAA-UHFFFAOYSA-L
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Description

Nickel(II) Carbonate Hydrate is an advanced inorganic compound recognized for its significant role in materials science and energy research. This high-purity reagent serves as a versatile precursor for the synthesis of nickel-based nanomaterials and functional oxides. Its primary research value lies in the development of next-generation energy storage devices. As a battery-type electrode material, it exhibits exceptional electrochemical performance due to its rich redox activity and layered structure, which facilitates efficient mass transfer. Researchers have utilized it to achieve specific capacitance values as high as 1062.67 F g⁻¹ in supercapacitor applications . The presence of hydrophilic carbonate (CO₃²⁻) ions within its structure significantly enhances electrolyte wettability, improving charge transfer kinetics and overall device performance . Beyond energy storage, this compound is emerging as a promising candidate for sustainable energy solutions, demonstrating photocatalytic activity for hydrogen evolution from water splitting, with reported yields of 10 μmol g⁻¹ h⁻¹ . It is also widely employed in the preparation of catalysts and in various ceramic applications . The material is typically synthesized via a facile hydrothermal method, which allows for the control of its morphology, leading to the formation of hierarchical nanostructures like 3D flowers or spheres that provide high surface area and abundant active sites . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

nickel(2+);carbonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.Ni.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQNIFVEJKLWAA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].O.[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2NiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51944-07-1
Record name nickel(II) carbonate monohydrate
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Advanced Synthetic Methodologies for Nickel Ii Carbonate Hydrate

Controlled Precipitation Techniques for Crystalline Nickel(II) Carbonate Hydrate (B1144303)

Controlled precipitation is a foundational method for synthesizing nickel(II) carbonate hydrate, where the manipulation of reaction conditions is paramount to achieving desired product characteristics. This technique generally involves the reaction of a soluble nickel salt with a carbonate source in an aqueous medium, leading to the precipitation of nickel carbonate hydrate.

Influence of Reaction Parameters on Particle Morphology and Crystallinity

The morphology and crystallinity of this compound are significantly influenced by several key reaction parameters during the precipitation process. These include, but are not limited to, pH, temperature, and aging time.

pH: The pH of the reaction mixture is a critical factor that governs the incorporation of carbonate and the potential formation of hydroxide (B78521) impurities. A pH below 7.5 may lead to incomplete carbonate incorporation, while a pH above 9 tends to favor the precipitation of nickel hydroxide. rsc.org The controlled addition of precipitating agents is crucial to maintain the optimal pH range. For instance, using sodium hydrogen carbonate can help maintain a suitable pH, while the addition of nickel nitrate (B79036) to potassium carbonate can result in a high pH environment.

Temperature: The reaction temperature affects both the precipitation rate and the purity of the resulting this compound. Elevating the temperature to 50°C can reduce the precipitation time by as much as 40%. rsc.org However, higher temperatures also increase the risk of co-precipitating impurities such as nickel(II) hydroxide. rsc.org A temperature range of 44 to 49°C has been identified as optimal for a sufficiently fast reaction rate while avoiding the decomposition of sodium bicarbonate, which can lead to the formation of basic nickel carbonates. rsc.org

Aging Time: Allowing the precipitate to age in the mother liquor for a period of 2 to 4 hours can enhance the crystallinity and reduce the amount of amorphous content in the final product. rsc.org This process allows for the dissolution of smaller, less stable particles and the growth of larger, more crystalline structures.

ParameterEffect on Particle Morphology and Crystallinity
pH Influences carbonate incorporation and impurity formation. <7.5 may result in incomplete carbonate incorporation; >9.0 promotes hydroxide dominance. rsc.org
Temperature Affects precipitation rate and purity. Higher temperatures can reduce precipitation time but increase the risk of Ni(OH)₂ co-precipitation. rsc.org
Aging Time Improves crystallinity and reduces amorphous content. Aging for 2-4 hours is beneficial. rsc.org

Surfactant-Assisted Synthesis of Nanostructured this compound

The synthesis of nanostructured this compound can be achieved through the use of surfactants, which act as morphology-directing agents. Surfactants can adsorb onto the surfaces of growing nanocrystals, influencing their growth rate in different crystallographic directions and leading to the formation of specific nanostructures.

While specific studies on surfactant-assisted synthesis of this compound are not extensively detailed in the provided context, the principles can be inferred from related systems. For instance, in the synthesis of other nickel-based nanostructures, surfactants like cetyltrimethylammonium bromide (CTAB) have been employed to control particle size and prevent agglomeration. The amphiphilic nature of surfactant molecules allows them to form micelles and other self-assembled structures in solution, which can serve as soft templates for the nucleation and growth of nanoparticles. The choice of surfactant and its concentration are critical parameters that determine the final morphology of the nanostructured material.

Template-Directed Approaches for Fabricating Porous Architectures

Template-directed synthesis is a versatile strategy for creating porous architectures of this compound. This method involves the use of a pre-formed template, which can be either a hard or soft material, to guide the formation of the desired porous structure.

Hard Templates: Hard templates, such as silica (B1680970) spheres or porous polymers, can be used to create macroporous or mesoporous nickel carbonate structures. The process typically involves infiltrating the pores of the template with a precursor solution of a nickel salt and a carbonate source. After the precipitation of nickel carbonate within the pores, the template is removed, usually by chemical etching or calcination, leaving behind a porous replica of the original template.

Soft Templates: Soft templates, such as surfactant micelles or block copolymers, can also be used to generate porous nickel carbonate. In this approach, the self-assembly of the soft template in the reaction solution creates a nanostructured framework around which the nickel carbonate precipitates. The subsequent removal of the organic template, often by washing or mild thermal treatment, results in a porous nickel carbonate material. The use of polyvinyl pyrrolidone (PK40) has been shown to be crucial in the formation of uniform spherical templates for hollow nickel spheres, demonstrating the importance of the template in controlling the final morphology. researchgate.net

Hydrothermal and Solvothermal Routes for this compound Synthesis

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials, including this compound, under elevated temperature and pressure conditions. These methods offer excellent control over the size, morphology, and crystallinity of the final product.

A one-pot hydrothermal method has been successfully employed to synthesize hierarchical mesoporous structures of nickel carbonate hydroxide hydrate (Ni₂(CO₃)(OH)₂·4H₂O). rsc.orgrsc.org In a typical synthesis, nickel nitrate hexahydrate and ammonium (B1175870) bicarbonate are dissolved in deionized water, and the pH is adjusted to approximately 6.5 with citric acid. The resulting solution is then treated hydrothermally in a Teflon-lined stainless-steel autoclave at 120°C. rsc.org This process yields hierarchical nanostructures with potential applications in photocatalysis. rsc.orgrsc.org Similarly, nickel-, cobalt-, and nickel-cobalt (B8461503) carbonate hydroxides have been prepared using a hydrothermal method for supercapacitor applications. researchgate.net

Effects of Temperature and Pressure on Phase Purity and Stoichiometry

Temperature and pressure are critical parameters in hydrothermal and solvothermal synthesis, as they significantly influence the phase purity and stoichiometry of the resulting this compound.

Temperature: The temperature in a hydrothermal or solvothermal reaction affects the solubility of the precursors, the kinetics of the reaction, and the crystallization process. Anhydrous nickel carbonate (NiCO₃) synthesis appears to require hydrothermal conditions, with variations in cell size observed with changes in the duration or temperature of the synthesis. rruff.info For instance, in the solvothermal synthesis of nickel-cobalt carbonate hydroxides, the reaction temperature influences the morphology, with 1D nanostructures forming at temperatures between 120-180°C and 2D structures appearing at 200°C. rsc.org Systematic investigations have shown that increasing temperature and reduction time enhances the removal of oxygen and sulfur during the processing of basic nickel carbonate. researchgate.net

Pressure: The pressure in the autoclave, which is a function of the solvent and the reaction temperature, also plays a role in the synthesis. While the effect of pressure is not as extensively studied as temperature, it can influence the solubility of gaseous reactants like CO₂ and can affect the stability of different crystalline phases. The synthesis of anhydrous nickel carbonate has been reported to occur when heating aqueous nickel chloride solutions under high pressures of carbon dioxide. wikipedia.org

ParameterEffect on Phase Purity and Stoichiometry
Temperature Influences reaction kinetics, precursor solubility, and crystal growth. Can affect cell size and morphology. rruff.inforsc.org Higher temperatures can enhance the removal of impurities. researchgate.net
Pressure Affects the solubility of gaseous reactants and the stability of different crystalline phases. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This includes the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of waste.

One of the key principles of green chemistry is the use of safer solvents. Water is an ideal green solvent for the synthesis of this compound as it is non-toxic, inexpensive, and readily available. The hydrothermal synthesis of hierarchical nickel carbonate hydroxide, for example, utilizes water as the solvent. rsc.orgrsc.org

Another aspect of green chemistry is the development of energy-efficient synthetic methods. Hydrothermal and solvothermal methods, while requiring elevated temperatures, can often be performed at lower temperatures than traditional solid-state reactions. Furthermore, the one-pot nature of some of these syntheses reduces the number of steps and the associated energy consumption and waste generation. rsc.orgrsc.org The use of urea (B33335) in hydrothermal synthesis can act as a precipitating agent by generating hydroxide ions at temperatures above 80°C, and the release of CO₂ and H₂O can create pores in the final product, which is an efficient way to control morphology. researchgate.net Additionally, the electrolytic oxidation of nickel in the presence of carbon dioxide represents a potentially greener route to hydrated nickel carbonate. wikipedia.org

Alternative Synthesis Pathways for this compound

Alternative synthesis methodologies for this compound and its basic form are continuously being explored to enhance product purity, control morphology, and improve efficiency. These methods move beyond traditional precipitation techniques to offer greater control over the final product's characteristics.

Mechanochemistry, a solvent-free or low-solvent technique, utilizes mechanical energy to induce chemical reactions. acs.org This approach has been investigated for the synthesis of various inorganic and coordination compounds, including nickel complexes. acs.orgmdpi.com In mechanochemical synthesis, solid reactants are ground together, often in a ball mill, leading to the formation of the desired product. acs.orgrsc.org The process can significantly reduce reaction times and often results in high yields. mdpi.com

For instance, nickel(II) complexes have been successfully synthesized by grinding nickel(II) bromide dimethoxyethane ([NiBr2(DME)]) with an appropriate α-diimine ligand under neat grinding conditions, demonstrating the feasibility of this method for nickel-containing compounds. mdpi.com While direct mechanochemical synthesis of this compound is not extensively detailed in the provided results, the principles of mechanochemistry suggest a potential pathway. A possible route could involve the grinding of a nickel(II) salt with a carbonate source. The use of liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, could facilitate the reaction by enhancing ionic mobility. rsc.org This technique has been shown to be effective in the formation of cocrystals and coordination complexes and could be applicable to the synthesis of this compound. rsc.org

Table 1: Comparison of Mechanochemical and Solution-Based Synthesis

FeatureMechanochemical SynthesisSolution-Based Synthesis
Solvent Use Minimal to noneTypically requires large volumes
Reaction Time Often significantly shorter (e.g., minutes vs. hours) mdpi.comCan be lengthy, sometimes requiring reflux acs.org
Energy Input Mechanical (grinding, milling)Thermal (heating, reflux)
Product Form Typically a solid powderMay require precipitation and filtration
Potential Advantages Reduced waste, faster reactions, potential for novel phasesWell-established, good for large-scale production

Electrochemical methods offer another avenue for the synthesis of nickel-containing materials. The electrolytic oxidation of nickel metal in the presence of carbon dioxide has been reported to produce hydrated nickel carbonate (NiCO₃(H₂O)₆). wikipedia.org This process involves the use of a nickel anode in a CO₂-saturated aqueous solution.

Nickel carbonate can also be deposited electrochemically on various electrode surfaces, such as platinum (Pt) and palladium (Pd), using techniques like chronoamperometry. researchgate.net This method allows for the formation of thin films or coatings of the material. The deposition rate and the properties of the resulting nickel deposit are highly dependent on the pH of the electrolytic bath. scispace.comresearchgate.net For example, deposition from an alkaline bath is generally faster than from an acidic one. scispace.comresearchgate.net However, deposits from acidic baths tend to be more physically and chemically stable with smoother, crack-free surfaces. scispace.comresearchgate.net

Furthermore, 3D hierarchical mesoporous structures of nickel carbonate hydroxide hydrate (Ni₂(CO₃)(OH)₂·H₂O) have been synthesized via a single-step hydrothermal method, which can be considered a related electrochemical energy storage application. bohrium.com While not a direct deposition technique, it highlights the use of electrochemical principles to create structured nickel carbonate materials. bohrium.com

Table 2: Influence of pH on Electrochemical Deposition of Nickel

pH RangeDeposition RateDeposit Characteristics
Alkaline (e.g., pH 9.3) Faster (e.g., ~3.5-5 hours for ~95-99.5% deposition) scispace.comresearchgate.netLess stable, potentially rougher surface scispace.comresearchgate.net
Acidic (e.g., pH 4.1-4.5) Slower (e.g., ~7-7.5 hours for ~95% deposition) scispace.comresearchgate.netMore stable, smoother, crack-free surface scispace.comresearchgate.net

To meet the industrial demand for high-purity basic nickel carbonate, continuous synthesis processes have been developed. google.com These methods aim to produce a product with a smooth powder surface, a compact internal structure, and minimal impurities. google.com A common approach involves the reaction of a nickel raw material solution with a precipitant like sodium carbonate. google.com

One patented method describes a continuous process for producing high-purity basic nickel carbonate where control of reaction conditions is crucial. google.com By carefully managing parameters such as pH and the concentration of reactants, it is possible to influence the composition of the basic nickel carbonate, which is a composite of NiCO₃ and Ni(OH)₂. google.com Under acidic conditions, the proportion of NiCO₃ is higher, while alkaline conditions favor a higher content of Ni(OH)₂. google.com The addition of sodium bicarbonate can be used to adjust the carbonate amount and control the pH. google.com

Another study focused on a rapid preparation process for high-density spherical basic nickel carbonate. wjygy.com.cn This process utilizes a pressurized spray to feed the reactants into the reaction system, promoting the formation of larger, more uniform particles and thereby increasing the apparent density of the product. wjygy.com.cn The optimal conditions were found to be a reaction temperature of 40 °C, a pH of 8.0, a nickel ion concentration of 100 g/L from a nickel sulfate (B86663) solution, and a sodium carbonate concentration of 106 g/L, with a stirring speed of 300 r/min. wjygy.com.cn This method was able to produce basic nickel carbonate with an apparent density greater than 0.7 g/cm³. wjygy.com.cn

Table 3: Optimized Parameters for High-Density Basic Nickel Carbonate Synthesis

ParameterOptimal Value
Reaction Temperature 40 °C wjygy.com.cn
Reaction pH 8.0 wjygy.com.cn
Nickel Ion Concentration 100 g/L (from Nickel Sulfate) wjygy.com.cn
Sodium Carbonate Concentration 106 g/L wjygy.com.cn
Reaction Speed (Stirring) 300 r/min wjygy.com.cn

Advanced Characterization and Structural Elucidation of Nickel Ii Carbonate Hydrate

Spectroscopic Investigations of Bonding and Electronic Structure in Nickel(II) Carbonate Hydrate (B1144303)

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) for Electronic Properties and Local Structure

X-ray Absorption Spectroscopy (XAS), encompassing both XANES and EXAFS, is a powerful tool for probing the local atomic and electronic structure of materials. acs.org In the context of nickel(II) carbonate hydrate, these techniques offer valuable insights into the oxidation state of nickel and its coordination environment.

XANES analysis of nickel carbonate hydroxide (B78521) hydrate (Ni₂(CO₃)(OH)₂·4H₂O) reveals the electronic configuration of the Ni²⁺ ion. nih.gov The d⁸ electronic configuration of Ni²⁺ in an octahedral field gives rise to specific spin-allowed transitions. nih.gov The absorption spectrum typically shows a peak around 390 nm, corresponding to the ³A₂g to ³T₁g(P) transition. nih.gov Another transition band, from ³A₂g to ³T₁g, is observed in the 550–800 nm range, often splitting into two shoulders at approximately 668 nm and 750 nm due to spin-orbit coupling. nih.gov

The Ni K-edge XANES spectra provide further details, exhibiting multiple peaks and shoulders that are sensitive to the local geometry and electronic states. researchgate.net A small pre-edge peak precedes a shoulder below the main absorption edge, followed by a whiteline and a broad absorption peak. researchgate.net These features are indicative of the unoccupied electronic states and the chemical environment of the nickel atom. acs.orgresearchgate.net Comparative analysis of synthesized nickel carbonate hydroxide with commercial basic nickel carbonate (Ni₄CO₃(OH)₆·4H₂O) using XANES has shown a high degree of similarity in their chemical composition and the valence state of nickel, confirming the +2 oxidation state. wikipedia.orgresearchgate.net

EXAFS provides quantitative information about the local structure, including bond distances and coordination numbers. For hydrated nickel ions in solution, EXAFS analysis, in conjunction with molecular dynamics simulations, has been instrumental in determining the structure of the hydration shells. acs.org While the first hydration shell provides the most significant contribution to the EXAFS signal, evidence for contributions from the second hydration shell is not prominent for Ni²⁺ aqueous solutions. acs.org Instead, multiple scattering effects within the first ion-oxygen coordination shell are found to be important for a quantitative analysis. acs.org

Microscopic and Morphological Characterization of this compound Nanostructures

The morphology and surface characteristics of this compound nanostructures play a pivotal role in their performance in various applications. Electron and atomic force microscopies are indispensable for visualizing these features at the nanoscale.

SEM and TEM are powerful techniques for examining the morphology of this compound nanostructures. nih.govresearchgate.netnih.gov Hierarchical mesoporous structures of nickel carbonate hydroxide hydrate (Ni₂(CO₃)(OH)₂·4H₂O) synthesized via a one-step hydrothermal route have been characterized using these methods. nih.gov

Table 1: Morphological Features of Nickel(II) Carbonate Hydroxide Hydrate Nanostructures
TechniqueObserved FeaturesReference
SEMHierarchical microspheres nih.gov
TEMDandelion-like spheres (~600 nm diameter) nih.gov

Atomic Force Microscopy (AFM) is a versatile tool for characterizing the surface topography of materials at high resolution. researchgate.netnist.govresearchgate.net It can be used to image both conducting and insulating surfaces, making it suitable for analyzing nickel-based materials. researchgate.netnist.govresearchgate.net

In the study of nickel nanostructures, AFM provides height profiles and can be used to assess surface roughness. researchgate.net For instance, AFM has been used to characterize multi-periodic nickel gratings, confirming the quality of the nanostructures. researchgate.net For nickel-containing glassy alloys, AFM images have revealed changes in surface roughness upon exposure to different chemical environments. researchgate.net It has also been employed to study the surface topography of nickel(II) alginate, showing distinct features at different scan sizes. researchgate.net

Thermal Analysis of Decomposition Pathways for this compound

The thermal decomposition of this compound is a critical process, particularly for the preparation of nickel oxide (NiO), a material with numerous applications. vaia.comiisc.ac.in Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the decomposition mechanism and kinetics. iisc.ac.inuj.edu.pl

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition processes. tainstruments.com The thermal decomposition of basic nickel carbonate typically occurs in distinct stages.

The first stage, generally observed between 90°C and 220°C, corresponds to the loss of physically adsorbed and chemically bound water. The second major decomposition stage, occurring in the range of 270°C to 420°C, involves the release of carbon dioxide and water, leading to the formation of nickel oxide (NiO). The exact temperature ranges can vary depending on the specific composition of the basic nickel carbonate and the heating rate. For instance, some studies report the decomposition to NiO occurring in the range of 240-320°C. researchgate.net

The kinetics of decomposition can be studied using TGA data. researchgate.netosti.gov Isothermal TGA experiments on nickel hydroxide have been used to determine the activation energy and frequency factor for the decomposition reaction. osti.gov Such studies have confirmed a first-order random nucleation model for the decomposition process. osti.gov

Table 2: TGA Decomposition Stages of Basic Nickel(II) Carbonate
StageTemperature Range (°C)ProcessReference
190–220Loss of physically adsorbed and chemically bound water
2270–420Decomposition to NiO with release of CO₂ and H₂O

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of enthalpy changes associated with phase transitions and chemical reactions. tainstruments.comresearchgate.netopen.ac.ukscispace.com

Chemical Reactivity and Transformation Mechanisms of Nickel Ii Carbonate Hydrate

Thermal Decomposition Pathways and Products of Nickel(II) Carbonate Hydrate (B1144303)

The thermal decomposition of nickel(II) carbonate hydrate is a process that yields nickel(II) oxide (NiO), a material with significant applications in catalysis and materials science. The pathway of this decomposition and the nature of the resulting products are influenced by factors such as temperature, atmosphere, and the specific form of the hydrated carbonate.

NiCO₃(s) → NiO(s) + CO₂(g) wikipedia.org

The properties of the nickel(II) oxide produced, such as its catalytic activity, are dependent on the nature of the precursor nickel carbonate. wikipedia.org The oxide obtained from the decomposition of basic nickel carbonate is often particularly useful for catalytic applications. wikipedia.org

Kinetic studies of the thermal decomposition of hydrated metal carbonates provide insights into the energy requirements and mechanisms of these reactions. While specific kinetic data for this compound is not extensively detailed in readily available literature, analogous studies on similar compounds, such as nickel oxalate dihydrate (NiC₂O₄·2H₂O), can offer valuable understanding.

The thermal decomposition of nickel oxalate dihydrate also proceeds in two main stages: dehydration followed by the decomposition of the anhydrous salt to form nickel(II) oxide. researchgate.net Kinetic analysis of these steps under non-isothermal conditions has been performed using methods like the Friedman and Flynn–Wall–Ozawa (FWO) models. For the decomposition of nickel oxalate dihydrate, the activation energies for the two steps have been calculated to be approximately 171.1 ± 4.2 kJ/mol and 174.4 ± 8.1 kJ/mol, respectively. researchgate.net These values indicate the energy barriers that must be overcome for the dehydration and decomposition processes to occur. The kinetic model that best describes the decomposition can be estimated through multiple-linear regression methods. researchgate.net Such studies are crucial for optimizing the conditions for producing nickel(II) oxide with desired properties.

Table 1: Activation Energies for the Thermal Decomposition of Nickel Oxalate Dihydrate

Decomposition StepActivation Energy (kJ/mol)
Dehydration171.1 ± 4.2
Anhydrous Decomposition174.4 ± 8.1

Note: Data is for nickel oxalate dihydrate and serves as an analogy for the decomposition of this compound.

Reactions with Acids and Bases to Form Nickel Salts

This compound readily reacts with acids, a characteristic property of carbonate salts. It is generally insoluble in water but demonstrates solubility in acidic solutions and aqueous ammonia. laboratorynotes.com

In aqueous media, nickel(II) carbonate is sparingly soluble. laboratorynotes.com However, its dissolution is significantly enhanced in the presence of acids. The reaction with acids leads to the formation of soluble nickel salts, water, and carbon dioxide gas. wikipedia.org For example, the reaction with hydrochloric acid produces nickel(II) chloride, water, and carbon dioxide:

NiCO₃(s) + 2HCl(aq) → NiCl₂(aq) + H₂O(l) + CO₂(g) chemistryscl.com

Upon contact with aqueous acids, nickel carbonates are hydrolyzed to yield solutions containing the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, with the concurrent liberation of water and carbon dioxide. wikipedia.org The dissolution kinetics in acidic media are influenced by factors such as acid concentration, temperature, and agitation speed. Studies on the dissolution of nickel-containing materials in sulfuric acid have shown that an increase in these parameters generally leads to an increased rate of dissolution. aip.org The rate-determining step in the dissolution of metal oxides, which are the product of carbonate decomposition, in sulfuric acid is often the transfer of metal oxide complexes from the solid surface into the solution. researchgate.net

Redox Behavior and Electrochemical Transformations of this compound

The nickel in this compound exists in the +2 oxidation state. wikipedia.org This species can participate in redox reactions, either being oxidized to a higher oxidation state or reduced to metallic nickel.

The electrochemical behavior of nickel in carbonate-containing solutions has been investigated. In such solutions, the initial oxidation of a polycrystalline nickel electrode is associated with the formation of nickel(II) hydroxide (B78521) (Ni(OH)₂), followed by the chemical dissolution of this layer and the precipitation of both NiCO₃ and Ni(OH)₂. unlp.edu.ar Further oxidation at higher potentials can lead to the formation of nickel oxyhydroxide (NiOOH) from the Ni(OH)₂. unlp.edu.ar

Nickel(II) carbonate has also been utilized as an electrocatalyst. When deposited on platinum or palladium electrodes, it demonstrates enhanced activity for the electrochemical oxidation of methanol (B129727) in alkaline media. rsc.org This suggests that the nickel species in the carbonate can facilitate electron transfer processes. The mechanism likely involves the oxidation of Ni(II) to a higher oxidation state, which then acts as the active site for the oxidation of methanol.

Conversely, the reduction of nickel(II) species from compounds like basic nickel carbonate to metallic nickel is a key step in metallurgical processes. This reduction can be achieved through gas/solid reactions at elevated temperatures. webqc.org The mechanism of this reduction involves chemical changes where the nickel(II) ions gain electrons to form elemental nickel.

Solid-State Reactions Involving this compound as a Precursor

This compound serves as a crucial precursor in the solid-state synthesis of a variety of complex inorganic materials, most notably spinels and other mixed metal oxides. This method relies on the thermal decomposition of a homogeneous mixture of metal carbonates or their co-precipitated precursors, which upon heating, transform into the desired mixed oxide phase. The physical and chemical properties of the final material are intrinsically linked to the characteristics of the precursor and the conditions of the solid-state reaction.

Formation of Spinels and Other Mixed Metal Oxides

The synthesis of spinels and mixed metal oxides from this compound precursors typically involves a co-precipitation step to create a homogeneous mixture of the constituent metal ions in their carbonate or hydroxide carbonate forms. This intimate mixing at the atomic level is critical for facilitating the solid-state reaction at lower temperatures and achieving a uniform final product. The subsequent thermal treatment, or calcination, of this precursor material initiates a series of chemical transformations, including dehydration, decarbonylation, and ultimately, the formation of the crystalline mixed metal oxide.

The general mechanism for the formation of a nickel-containing mixed metal oxide (e.g., NiM₂O₄, where M is a trivalent metal ion) from a co-precipitated carbonate precursor can be outlined as follows:

Co-precipitation: Aqueous solutions of nickel(II) salts and other desired metal salts are treated with a precipitating agent, such as sodium carbonate or ammonium (B1175870) carbonate, to form a mixed metal carbonate or hydroxide carbonate precipitate. The stoichiometry of the final oxide is controlled by the initial ratio of the metal ions in the solution.

Thermal Decomposition: The precursor is then subjected to a controlled heating program. Initially, the hydrated water is removed at lower temperatures. As the temperature increases, the carbonate groups decompose, releasing carbon dioxide. This process results in the formation of highly reactive, nascent metal oxides.

Solid-State Reaction and Crystallization: The intimately mixed nascent oxides then react in the solid state to form the desired mixed metal oxide phase. The temperature and duration of this step are critical for achieving a well-crystallized, single-phase product. The general equation for the decomposition of nickel carbonate to nickel oxide is: NiCO₃ → NiO + CO₂ wikipedia.org

The properties of the resulting spinel or mixed metal oxide, such as particle size, surface area, and crystallinity, are highly dependent on the synthesis parameters. These parameters include the pH and temperature during co-precipitation, the rate of heating, the final calcination temperature, the duration of calcination, and the atmosphere in which the reaction is carried out. nih.gov

For instance, in the synthesis of nickel ferrite (NiFe₂O₄), a precursor of mixed nickel and iron oxalates can be obtained through co-precipitation. csu.edu.cn Subsequent thermal analysis, such as thermogravimetry-differential thermal analysis (TG-DTA), can reveal the decomposition stages and the optimal temperature for the formation of the single-phase spinel. csu.edu.cn Similarly, nickel cobaltite (NiCo₂O₄) can be synthesized from a co-precipitated nickel-cobalt (B8461503) hydroxide carbonate precursor. pdeaamcollege.edu.inacs.org The morphology of the precursor, such as microflowers, can be controlled by adjusting the precursor concentrations during the hydrothermal synthesis. pdeaamcollege.edu.in

The following interactive data table summarizes the synthesis conditions and resulting properties for various spinels and mixed metal oxides prepared using nickel-containing carbonate or related precursors.

Target CompoundPrecursor(s)Synthesis MethodCalcination Temperature (°C)Resulting Phase/Properties
Nickel Ferrite (NiFe₂O₄) Nickel and Iron OxalatesCo-precipitation800-1000Pure inverse spinel phase, spherical particles. nih.gov
Nickel Cobaltite (NiCo₂O₄) Nickel and Cobalt Nitrates with Urea (B33335)Hydrothermal & Annealing400Cubic spinel structure, microflower morphology. pdeaamcollege.edu.in
Nickel Aluminate (NiAl₂O₄) Polynuclear Malate ComplexesThermal Decomposition450-800Single-phase spinel, crystallite size 10-17 nm. lew.ro
Nickel Manganese Oxide (NiMn₂O₄) Nickel and Manganese HydroxidesCo-precipitation800Minimal impurity content. researchgate.net

Applications of Nickel Ii Carbonate Hydrate in Advanced Materials and Processes

Nickel(II) Carbonate Hydrate (B1144303) in Catalysis

The primary role of nickel(II) carbonate hydrate in catalysis is as a starting material for the preparation of active catalysts. Upon calcination, it decomposes to form nickel(II) oxide (NiO), a material that is often more useful for catalytic applications than the carbonate itself. The properties of the resulting nickel oxide are dependent on the nature of the nickel carbonate precursor. wikipedia.org This transformation is a critical step in developing catalysts for a range of chemical transformations.

Materials derived from this compound are extensively used in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. These solid catalysts are integral to numerous industrial processes, offering advantages in separation and reusability.

Nickel-based catalysts are widely employed for the methanation of carbon dioxide (CO₂), a process that converts CO₂ and hydrogen (H₂) into methane (B114726) (CH₄) and water. mdpi.com This reaction is crucial for producing synthetic natural gas and for mitigating greenhouse gas emissions. cetjournal.it The performance of these catalysts, often prepared from this compound precursors, is influenced by the support material and reaction conditions. mdpi.com

Catalysts derived from nickel phyllosilicate, with high nickel loadings, have demonstrated high CO₂ conversion rates and excellent methane selectivity. For instance, a NiPS-1.6 catalyst showed over 80% CO₂ conversion and nearly 100% CH₄ selectivity during a 48-hour stability test at 330°C. uq.edu.au The choice of support material, such as alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), plays a significant role in the dispersion and stability of the nickel particles, thereby affecting the catalyst's activity and lifespan. mdpi.commdpi.com

Performance of Nickel-Based Catalysts in CO₂ Methanation

CatalystSupportTemperature (°C)CO₂ Conversion (%)CH₄ Selectivity (%)Reference
20 wt% NiAl₂O₃400~80- mdpi.com
NiPS-1.6 (34.3 wt% Ni)Nickel Phyllosilicate330>80~100 uq.edu.au
NiMCM-41250-450-90-100 mdpi.com
50 wt% NiGadolinium-doped ceria (GDC)45071- mdpi.com

Nickel-based catalysts are essential for producing hydrogen through the steam reforming of hydrocarbons, including biogas and biomass-derived tars. researchgate.netmdpi.com These processes are vital for the hydrogen economy. The catalysts, often prepared from precursors like this compound, facilitate the reaction of hydrocarbons with steam to produce a mixture of hydrogen, carbon monoxide, and carbon dioxide.

The choice of support material significantly impacts the catalyst's performance. For instance, Ni supported on mayenite (Ca₁₂Al₁₄O₃₃) has shown high selectivity for H₂ in the steam reforming of biomass tar. researchgate.net Similarly, in biogas reforming, Ni catalysts supported on materials like ceria-zirconia have demonstrated high stability and reduced carbon deposition. mdpi.com

Performance of Nickel-Based Catalysts in Hydrogen Production via Reforming

CatalystFeedstockProcessKey FindingReference
Ni/mayeniteBiomass Tar (Toluene)Steam Reforming>80% H₂ yield researchgate.net
Ni/CeO₂-ZrO₂Biogas (CH₄/CO₂)Dry ReformingHigh stability over 28 hours at 750°C mdpi.com
Ni-Mg₁.₅AlOₓBiogasDry ReformingStable activity for 120 hours at 727°C mdpi.com

Catalysts derived from this compound are effective in various organic transformations, most notably hydrogenation reactions. These catalysts, typically consisting of nickel nanoparticles supported on materials like charcoal, are used to hydrogenate unsaturated compounds, including those with ethylene and acetylene bonds, as well as nitro and keto groups. researchgate.netmdpi.com

For example, a 3% Ni on NORIT charcoal catalyst, prepared from a nickel precursor, has been shown to be highly efficient for the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline with 100% selectivity. mdpi.com This catalyst also demonstrated good reusability, maintaining high yields over several cycles. mdpi.com Nanoporous nickel catalysts have also been investigated for the hydrogenation of carbonates to formic acid, achieving yields up to 92.1%. researchgate.net

Performance of Nickel-Based Catalysts in Organic Hydrogenation

CatalystSubstrateProductYield (%)Key ConditionReference
3% Ni/C-3 (NORIT charcoal)Quinoline1,2,3,4-tetrahydroquinoline~100100°C, 100 atm H₂ mdpi.com
Nanoporous Nickel (NiNPore)KHCO₃Formic Acid92.1- researchgate.net
Nanoporous Nickel (NiNPore)NaHCO₃Formic Acid86.6- researchgate.net

This compound is a widely used precursor for the synthesis of supported nickel catalysts. The process typically involves impregnating a support material with a solution of a soluble nickel salt, followed by precipitation of nickel carbonate on the support surface. Subsequent calcination and reduction steps convert the nickel carbonate into highly dispersed metallic nickel nanoparticles, which are the active catalytic sites. This method allows for the preparation of catalysts with controlled nickel loading and particle size.

Materials derived from this compound are also prominent in electrocatalysis, particularly for water splitting, which involves the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). These reactions are fundamental to producing green hydrogen.

For the OER, nickel-based materials, often in the form of hydroxides or oxides derived from carbonate precursors, are among the most promising non-precious metal electrocatalysts in alkaline media. The introduction of other metals, such as iron, can significantly enhance the catalytic activity. For instance, a W and S co-doped NiFe layered double hydroxide (B78521) (LDH) exhibited an outstandingly low overpotential of 320 mV at a current density of 1 A cm⁻² and a small Tafel slope of 33 mV dec⁻¹, indicating excellent OER kinetics. acs.org Hierarchically structured nickel-cobalt (B8461503) oxide nanowires on reduced graphene aerogels have also shown low overpotentials and small Tafel slopes for OER. mdpi.com

In the context of HER, nickel-based materials are also being explored. Hierarchical nickel carbonate hydroxide nanostructures have been shown to have photocatalytic activity for hydrogen evolution, with a reported yield of 10 μmol g⁻¹ h⁻¹. rsc.orgresearchgate.netrsc.org

Electrocatalytic Performance of Nickel-Based Materials

CatalystReactionOverpotential (mV) @ 10 mA cm⁻²Tafel Slope (mV dec⁻¹)Reference
NiS₂@Ni₃FeWS/NFOER- (320 mV @ 1000 mA cm⁻²)33 acs.org
NiCoO₂/rGAsOER25868 mdpi.com
γ-NiOOH nanolayersOERDecreases with SILD cyclesDecreases with SILD cycles researchgate.net
Ni₂Co₁-P/CCHER79- bohrium.com
Ni₁.₅Co₁.₅-O/CCUOR1362 (potential in V)- bohrium.com

Heterogeneous Catalysis Using this compound-Derived Materials

Electrochemical Energy Storage and Conversion

The demand for efficient and reliable energy storage has positioned nickel compounds, including this compound, as key materials in the development of next-generation batteries and supercapacitors. Its role often begins as a precursor, which is then chemically transformed into the final active material with the desired structure and electrochemical properties.

Precursor for Nickel-Based Battery Cathodes (e.g., Li-ion, Ni-MH)

Nickel(II) carbonate is a widely utilized precursor in the synthesis of cathode materials for lithium-ion (Li-ion) batteries, particularly for nickel-manganese-cobalt (NMC) and nickel-cobalt-aluminum (NCA) oxides. The co-precipitation method is a common route where aqueous solutions of metal salts are reacted to form a mixed-metal carbonate precursor. This process allows for the homogeneous mixing of nickel, manganese, and cobalt ions at an atomic level, which is crucial for the performance of the final cathode material.

The synthesis process typically involves the following steps:

Co-precipitation: Stoichiometric amounts of transition metal salts (e.g., sulfates or nitrates) are mixed with a precipitating agent like sodium carbonate to form a carbonate precursor, such as Ni₀.₃Mn₀.₇CO₃. nih.gov

Washing and Drying: The resulting precipitate is filtered, washed to remove impurities, and dried.

Calcination: The carbonate precursor is then intimately mixed with a lithium source, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH·H₂O), and calcined at high temperatures, often between 850°C and 900°C. researchgate.netnih.gov This thermal treatment decomposes the carbonate and incorporates lithium into the crystal structure to form the desired layered oxide cathode material (e.g., LiNi₀.₆Co₀.₂Mn₀.₂O₂). nih.gov

The properties of the precursor, such as particle size, morphology, and composition, directly influence the electrochemical performance of the final cathode, including its capacity, cycling stability, and rate capability.

Precursor SystemLithium SourceCalcination Temp. (°C)Initial Discharge Capacity (mAh/g)Voltage Range (V)C-Rate
Ni₀.₆Co₀.₂Mn₀.₂CO₃Li₂CO₃900~1802.8 - 4.30.2C
Ni₀.₈Co₀.₁Mn₀.₁CO₃ (from Urea)LiOH·H₂ONot Specified159.81Not SpecifiedNot Specified

This table presents illustrative data on the use of nickel-containing carbonate precursors for Li-ion battery cathodes, based on findings from cited research. nih.govepa.gov

Applications in Supercapacitors and Pseudocapacitors

Nickel carbonate hydroxide hydrate has emerged as a promising electrode material for supercapacitors, particularly pseudocapacitors, which store charge through fast and reversible Faradaic reactions at the electrode surface. researchgate.netiwaponline.com Unlike electric double-layer capacitors (EDLCs), pseudocapacitors offer higher energy densities.

Research has shown that the morphology and composition of nickel carbonate-based materials are critical to their performance. Three-dimensional, hierarchical nanostructures, such as flower-like or sea urchin-like morphologies, provide a large surface area and efficient pathways for ion diffusion, which are essential for high specific capacitance and rate capability. researchgate.netresearchgate.net

Furthermore, the creation of bimetallic or composite materials, often by incorporating cobalt, can significantly enhance electrochemical performance through synergistic effects. frontiersin.orgmdpi.comcivilejournal.org These materials often exhibit battery-like behavior, bridging the gap between traditional capacitors and batteries. For instance, a 3D nickel carbonate hydroxide hydrate grown on nickel foam demonstrated a specific capacitance of up to 1746.17 F/g. researchgate.net In another study, a composite of nickel carbonate hydroxide with a zeolitic imidazolate framework (ZIF-67) delivered a maximum capacitance of 1,037 F/g. iwaponline.com

Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)
3D Nickel Carbonate Hydroxide Hydrate1746.17Not Specified56.48Not Specified97.21% after 10,000
Ni₂Co-Carbonate Hydroxide Hydrate1649.511Not SpecifiedNot Specified80.86% after 3,000
Ni₂CO₃(OH)₂@ZIF-67 Composite10375 (mV/s scan rate)Not SpecifiedNot Specified~80% after 1,600
NiCo-Carbonate Hydroxide (Ni:Co 1:2)>400100 (mV/s scan rate)42.9285.0Not Specified
NiCo-Carbonate Layered Double Hydroxide762152150076.2% after 5,000

This table summarizes the electrochemical performance of various nickel carbonate hydrate-based materials in supercapacitor applications as reported in the literature. researchgate.netiwaponline.comresearchgate.netfrontiersin.orgmdpi.com

Environmental Remediation and Sustainable Technologies

Beyond energy storage, this compound and related nickel compounds are being explored for their potential in addressing pressing environmental challenges, including water pollution and greenhouse gas emissions.

Adsorption of Heavy Metal Ions from Aqueous Solutions

Chemical precipitation is a widely used method for removing heavy metal ions from industrial wastewater, often involving the formation of insoluble hydroxides, sulfides, or carbonates. tandfonline.com Nickel ions (Ni²⁺), for example, can be removed from wastewater through precipitation as nickel carbonate or nickel hydroxide. The removal mechanisms for heavy metals using materials like layered double hydroxides (LDHs) can include the formation of surface precipitates such as carbonates. researchgate.net

While nickel carbonate itself is more commonly discussed as the precipitate being removed, related nickel compounds are used as adsorbents. For instance, studies have explored enzyme-induced carbonate precipitation, where the formation of NiCO₃ is a mechanism for immobilizing nickel ions from solutions. This indicates that the principles of nickel carbonate formation are central to certain heavy metal remediation strategies. In one study, the immobilization percentage of Ni²⁺ through such a method reached 62.4%.

Photocatalytic Degradation of Organic Pollutants

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade persistent organic pollutants in water under light irradiation. Hierarchical nickel carbonate hydroxide has been identified as a promising material for photocatalytic applications. tandfonline.com Although much of the research on this specific compound has focused on photocatalytic hydrogen evolution, the underlying principles are applicable to pollutant degradation. tandfonline.com

The process involves the absorption of photons by the material, leading to the generation of electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals, which can break down complex organic molecules like methylene blue into simpler, less harmful substances. Studies on related nickel-based materials have demonstrated high degradation efficiencies. For instance, cobalt-doped nickel oxide nanoparticles were able to degrade 94% of a methylene blue solution within 50 minutes under solar radiation. The unique electronic structure and high surface area of nanostructured nickel carbonate hydroxide make it a candidate for similar applications.

CatalystPollutantLight SourceDegradation Efficiency / Rate
Hierarchical Nickel Carbonate HydroxideWater (for H₂ evolution)Not Specified~10 µmol g⁻¹ h⁻¹ (H₂ evolution rate)
Ni₀.₆Co₀.₄O NanoparticlesMethylene BlueSunlight94% degradation in 50 minutes

This table shows the photocatalytic performance of nickel carbonate hydroxide and a related nickel-based material. tandfonline.com

Carbon Capture and Storage Technologies (e.g., CO₂ absorption and hydration catalysis)

Carbon capture, utilization, and storage (CCUS) technologies are critical for mitigating climate change. A key strategy is mineralization, which converts CO₂ into stable carbonate minerals. The hydration of CO₂ to form carbonic acid is often the rate-limiting step in this process.

Advanced Materials Synthesis Utilizing this compound

This compound serves as a versatile and effective precursor in the synthesis of a variety of advanced materials. Its utility stems from its thermal decomposition characteristics, which yield reactive nickel oxide, a fundamental building block for numerous complex structures. This section details the application of this compound in the fabrication of nickel oxide nanostructures and thin films, the synthesis of magnetic materials like nickel ferrites, and its role as a precursor in ceramics and glasses.

Fabrication of Nickel Oxide Nanostructures and Thin Films

This compound, particularly in its basic form (often represented as NiCO₃·2Ni(OH)₂·xH₂O or similar stoichiometries), is a key precursor for producing nickel oxide (NiO) nanostructures. The synthesis process generally involves the thermal decomposition (calcination) of the carbonate hydrate precursor. This method is valued for its relative simplicity and ability to produce fine, high-purity oxide powders.

The calcination of nickel carbonate yields NiO and gaseous byproducts, primarily carbon dioxide and water wikipedia.org. The properties of the resulting NiO, such as particle size, surface area, and morphology, are highly dependent on the nature of the precursor and the decomposition conditions.

Research Findings:

A common precursor, basic this compound (Ni(OH)₂·NiCO₃·4H₂O), has been successfully used to synthesize NiO nanopowders. One method involves a mechanical activation process where the precursor is milled, followed by heat treatment to induce decomposition and form nanocrystalline nickel oxide digitalfire.com. Another approach is the direct air calcination of mixed hydroxide and carbonate nickel precursors (Ni(OH)₂·NiCO₃·xH₂O), which has been shown to produce NiO nanoparticles with average diameters in the range of 10–15 nm.

The synthesis of NiO nanostructures is not limited to carbonate precursors; various methods utilize other nickel salts like nitrates, chlorides, and acetates. These techniques, including co-precipitation, sol-gel, hydrothermal, and spray pyrolysis, produce NiO with diverse morphologies such as nanoparticles, nanowires, and thin films clay-planet.comias.ac.inbaileypottery.com. The choice of precursor and synthesis route significantly influences the final properties of the NiO material. For instance, thermal decomposition of nickel nitrate (B79036) hexahydrate is another common route to produce NiO nanoparticles for applications like catalysis google.com.

The table below summarizes various synthesis methods for NiO nanostructures, highlighting the role of different precursors.

Precursor MaterialSynthesis MethodResulting MaterialKey Findings
Basic Nickel Carbonate Hydrate (e.g., Ni(OH)₂·NiCO₃·4H₂O)Mechanical Activation & Heat TreatmentNiO Nanocrystalline PowderA facile method for producing NiO nanopowders from a carbonate precursor digitalfire.com.
Mixed Hydroxide and Carbonate Nickel PrecursorAir CalcinationNiO Nanoparticles (10-15 nm)Direct thermal decomposition yields small, relatively uniform nanoparticles.
Nickel Nitrate HexahydrateSpray PyrolysisNiO Thin FilmsProduces nanoparticle films with preferred crystal orientations (e.g., (111)) and grain sizes from 15 to 48 nm clay-planet.com.
Nickel Chloride Hexahydrate & NaOHCo-precipitationNiO Nanoparticles (~26 nm)Results in crystalline NiO nanoparticles with a face-centered cubic (FCC) structure cymitquimica.comstoneleafpottery.comjetir.org.
Nickel Acetate TetrahydrateSol-gel Spin CoatingNiO Thin FilmsAnnealing temperature (400-700°C) improves the structural and optical quality of the films ias.ac.in.

Synthesis of Magnetic Materials (e.g., Nickel Ferrites)

This compound is a viable precursor for the synthesis of nickel ferrite (NiFe₂O₄), a significant soft magnetic material with a cubic inverse spinel structure. While direct use of the carbonate is less common than other nickel salts, it serves as an effective source of nickel oxide (NiO) through in-situ or ex-situ thermal decomposition. This NiO then reacts with an iron source, typically an iron oxide like hematite (Fe₂O₃), to form the ferrite.

The most common method utilizing a nickel oxide precursor is the solid-state reaction technique. This process involves mixing stoichiometric amounts of NiO and Fe₂O₃ powders, followed by high-temperature calcination (typically 800–1000 °C or higher) to facilitate the reaction and diffusion of ions to form the NiFe₂O₄ spinel structure nih.govmdpi.comsciencegate.app. Since nickel carbonate readily decomposes to NiO upon heating, it can be seamlessly integrated into this process wikipedia.org. The basic nickel carbonate is often preferred as its decomposition can yield a more catalytically useful and reactive oxide wikipedia.org.

Alternative synthesis routes for nickel ferrite, such as co-precipitation and hydrothermal methods, typically employ more soluble nickel salts like nitrates or chlorides to achieve atomic-level mixing with the iron precursor in a solution phase ias.ac.iniaamonline.orgtandfonline.comscispace.com. However, carbonate-based intermediates can form during these processes. For example, in some hydrothermal syntheses, a mixed metal hydroxycarbonate species has been identified as an intermediate that subsequently transforms into the final nickel ferrite product researchgate.net.

The table below outlines common synthesis routes for nickel ferrite, indicating how nickel carbonate can function as a precursor.

Synthesis MethodNickel PrecursorIron PrecursorTypical TemperatureKey Aspects
Solid-State Reaction Nickel(II) Carbonate (decomposes to NiO) or NiOHematite (Fe₂O₃)800-1000 °CSimple, reproducible method; stoichiometry is easily controlled. Reaction time and temperature are key parameters for phase purity and particle morphology nih.govmdpi.com.
Co-precipitation Nickel Nitrate or Nickel ChlorideIron Nitrate or Iron ChlorideLow temperature for precipitation, higher for calcination (e.g., 600 °C)Achieves excellent chemical homogeneity. Final particle size is influenced by calcination temperature iaamonline.orgscispace.com.
Hydrothermal Nickel Nitrate or Nickel ChlorideFerric Chloride or Goethite (α-FeOOH)100-250 °CAllows for control over particle size and crystallinity at relatively low temperatures. Carbonate-containing intermediates can form in-situ ias.ac.intandfonline.comresearchgate.net.

Ceramic and Glass Precursors

This compound is widely used in the ceramics and glass industries, primarily as a precursor for introducing nickel oxide (NiO) into various formulations wikipedia.orgchemicalbook.com. Its main function is as a colorant, producing a range of subdued hues in glazes, pigments, and glass.

In ceramic glazes, nickel carbonate is added to the raw glaze mixture. During firing, it decomposes, releasing carbon dioxide and water vapor, and leaving finely dispersed NiO integrated within the molten glass matrix digitalfire.com. The resulting color depends on the concentration of nickel and the chemistry of the glaze. Typically, nickel produces muted tones of grey, brown, blue, and green baileypottery.comstoneleafpottery.comglazy.org.

In high-magnesium glazes, it can produce an acid green color.

In high-barium glazes, shades of pink and purple can be achieved glazy.org.

The use of the carbonate form is often preferred over directly adding nickel oxide because its decomposition can lead to a better and more uniform dispersion of the colorant throughout the glaze. However, care must be taken as the release of gases during decomposition can cause defects like blistering or pinholes in the glaze surface if not managed properly through controlled firing schedules digitalfire.com.

In glass manufacturing, nickel carbonate is used to color the glass melt. It is also used in the formulation of glass frits, which are pre-melted glass powders used in applications like porcelain enamels clay-planet.comnih.gov. Similar to its role in glazes, the nickel oxide formed from the carbonate imparts color to the final glass product.

The table below summarizes the applications of this compound in ceramics and glass.

ApplicationFunctionMechanismResulting Colors/Effects
Ceramic Glazes Colorant cymitquimica.comstoneleafpottery.comThermal decomposition to NiO during firing.Produces subdued greys, browns, greens, and blues. Can modify other, more intense colorants clay-planet.combaileypottery.comglazy.org.
Ceramic Pigments PrecursorReacts with other metal oxides at high temperatures to form stable colored pigments.Contributes to a wide range of specialty colors.
Glass Manufacturing Colorant nih.govDecomposes and dissolves into the glass melt, imparting color.Produces various tints in the final glass product.
Porcelain Enamel Frit ComponentUsed in the formulation of glass frits for enamel coatings clay-planet.com.Provides color and specific chemical properties to the enamel.

Theoretical and Computational Studies of Nickel Ii Carbonate Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While comprehensive DFT studies specifically focused on the various hydrated forms of nickel(II) carbonate are limited in publicly accessible literature, research on the closely related anhydrous nickel(II) carbonate (NiCO3) provides foundational insights into its electronic properties and bonding characteristics.

DFT calculations have been employed to determine the electronic band structure and density of states (DOS) for anhydrous nickel(II) carbonate. These calculations are crucial for understanding the material's conductivity, optical properties, and chemical reactivity.

Anhydrous NiCO3, which adopts a calcite-type crystal structure, has been shown through DFT to be a magnetic semiconductor. researchgate.net The electronic properties are largely dictated by the Ni 3d and O 2p orbitals. The valence band is primarily composed of O 2p states hybridized with Ni 3d states, while the conduction band is dominated by Ni 3d states.

Calculations using the GGA+U method, which accounts for strong on-site Coulombic interactions of d-electrons, have provided estimates for the band gap of anhydrous NiCO3. The calculated band gap values vary depending on the computational parameters used but are in the range of 2.52 eV. researchgate.net The total and partial density of states (PDOS) reveal the specific contributions of nickel, carbon, and oxygen orbitals to the electronic structure. The PDOS for the NiCO3 system indicates that the magnetism arises from the hybridization of the d orbitals of the nickel atom with the p states of the oxygen atoms. researchgate.net

While these findings are for the anhydrous form, they provide a crucial baseline for understanding how the inclusion of water molecules in the crystal structure of Nickel(II) carbonate hydrate (B1144303) would alter the electronic properties. The presence of water is expected to influence the band structure and density of states through changes in crystal symmetry and bonding. However, specific DFT studies detailing the band structure of NiCO3·nH2O are not widely available in the current scientific literature.

Table 1: Calculated Electronic Properties of Anhydrous Nickel(II) Carbonate (NiCO₃)

Property Value Computational Method
Crystal Structure Calcite-type (R-3c) DFT
Magnetic Ordering Ferromagnetic DFT

Predicting how molecules interact with a material's surface is vital for applications in catalysis, sensing, and environmental remediation. DFT calculations are a primary tool for identifying stable adsorption sites and determining the strength of interaction (adsorption energy) between a surface and an adsorbate.

Computational studies have extensively investigated the adsorption of various molecules, such as water and carbon dioxide, on metallic nickel surfaces. researchgate.netmdpi.com These studies show that adsorption energies and preferred sites are highly dependent on the specific crystallographic face of the nickel surface. mdpi.com For instance, recent experiments and calculations have explored how water vapor adsorption on Ni surfaces can catalyze the production of carbonate. researchgate.netnih.gov

However, there is a notable lack of specific DFT studies in the available literature that focus on the prediction of adsorption sites and interaction energies on the surfaces of Nickel(II) carbonate hydrate itself. Such studies would be valuable for understanding the surface chemistry of this compound, including its interaction with water, atmospheric gases, and pollutants.

Molecular Dynamics (MD) Simulations for Crystal Growth and Surface Phenomena

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique is particularly well-suited for investigating dynamic processes such as crystal nucleation and growth, as well as phenomena occurring at surfaces and interfaces. rsc.orgmdpi.commdpi.comnih.gov

MD simulations can provide atomistic-level insights into the mechanisms of how ions and water molecules arrange themselves to form a crystal lattice from a solution. nih.gov For hydrated salts, these simulations can elucidate the role of water molecules in the nucleation process, the kinetics of crystal growth, and the development of specific crystal morphologies. Furthermore, MD can be used to explore surface phenomena, such as surface hydration, the interaction of the crystal surface with its environment, and the diffusion of species on the surface. rsc.orgmdpi.commdpi.com

Despite the potential of MD simulations to unravel the complex processes involved in the formation and surface chemistry of this compound, dedicated MD studies focusing specifically on the crystal growth and surface phenomena of this compound are not prominent in the reviewed scientific literature. Such research would be instrumental in understanding its precipitation from aqueous solutions and its behavior in various environments.

Thermodynamic Modeling of Phase Equilibria and Stability

Thermodynamic modeling is essential for predicting the stability of different mineral phases under various geochemical conditions, such as temperature, pressure, and chemical composition of the surrounding solution. For the Nickel(II) carbonate-water system, this involves understanding the equilibria between the aqueous solution and solid phases like anhydrous NiCO3, various hydrated forms (e.g., NiCO3·6H2O, known as hellyerite), and basic nickel carbonates. wikipedia.orgrruff.info

Thermodynamic analysis of the solubility of hellyerite has been performed to determine its standard molar quantities of formation. researchgate.net These data are critical for constructing phase diagrams and predicting the conditions under which this compound will precipitate or dissolve. The stability of different nickel carbonate species is often represented using Eh-pH (Pourbaix) diagrams, which show the equilibrium phases of a system as a function of electrochemical potential (Eh) and pH. researchgate.net For the Ni-Co-Mn-CO3-H2O system, thermodynamic simulations have been used to create Eh-pH diagrams that visually demonstrate the co-existence and stability areas for NiCO3, CoCO3, and MnCO3 in aqueous solutions. researchgate.net

Geochemical simulation tools can be used to model the precipitation of nickel carbonate minerals from complex aqueous solutions. rsc.org These models take into account the solubility and stability of all relevant nickel species to predict which solid phases will form under specific conditions. For example, below a pH of approximately 9.2, nickel carbonate is the predominant solid phase to precipitate, while at higher pH values, nickel hydroxide (B78521) becomes the more dominant solid phase. researchgate.net

Table 2: Standard Thermodynamic Functions for a Basic Nickel Carbonate (Ni₃CO₃₄·3H₂O) at 298.15 K

Thermodynamic Function Value
Gibbs Free Energy of Formation (ΔfG°) -1554 ± 6 kJ/mol
Enthalpy of Formation (ΔfH°) -1798 ± 9 kJ/mol
Standard Entropy (S°) 260.6 ± 7.8 J/(mol·K)

Data sourced from a study on a synthetic basic nickel carbonate. researchgate.net

Reaction Pathway Predictions and Kinetic Simulations

Understanding the pathways and rates of chemical reactions is fundamental to controlling the synthesis and transformation of materials. Computational methods can be used to predict reaction mechanisms and simulate the kinetics of processes like precipitation.

The formation of nickel carbonate from aqueous solutions involves nucleation and crystal growth, processes whose kinetics can be complex. researchgate.net Studies on the precipitation of nickel carbonate have noted that the kinetics are rapid, driven by high local supersaturation, which can lead to the formation of fine particles. researchgate.net The formation mechanism of basic nickel carbonate particles has been explained through thermodynamic equilibrium equations in the Ni(II)-NH3-CO3(2-)-H2O system, where the speciation of nickel complexes at different pH values controls the precipitation process. researchgate.net Below pH 7, precipitation is rapid, leading to loose particles, whereas above pH 7, the slow release of Ni2+ from ammine complexes results in denser, spherical particles. researchgate.net

While phenomenological models and experimental studies have provided insights into the precipitation kinetics of nickel carbonates, researchgate.netacs.org detailed computational studies involving reaction pathway predictions and kinetic simulations at the molecular level for this compound are not extensively covered in the available literature. Such simulations, often employing methods like kinetic Monte Carlo or ab initio molecular dynamics, could offer a deeper understanding of the elementary steps involved in the nucleation and growth of this compound from solution.

Future Research Directions and Challenges for Nickel Ii Carbonate Hydrate

Development of Novel Synthesis Routes with Enhanced Control over Morphology and Purity

Future research into Nickel(II) carbonate hydrate (B1144303) is increasingly focused on the development of advanced synthesis methods that offer precise control over the material's morphology and purity. Traditional precipitation methods often result in impurities and lack control over the physical characteristics of the particles. google.com Innovations in synthesis are crucial as properties like particle size, surface area, and crystallinity are critical for the performance of Nickel(II) carbonate hydrate in its various applications.

Current industrial production can lead to basic nickel carbonate with high impurity content that is difficult to remove. google.com To address this, researchers are exploring continuous synthesis processes to produce high-purity basic nickel carbonate. google.com One novel approach involves using sodium bicarbonate to adjust the pH and the carbonate concentration, which influences the ratio of NiCO3 to Ni(OH)2 in the final product, thereby aiming to increase the nickel content. google.com The introduction of a buffer solution and controlled flow rates of reactants represents a significant departure from prior art. google.com

Researchers have found that hydrothermal conditions are essential for the synthesis of anhydrous NiCO3. rruff.info Variations in the duration and temperature of the synthesis process have been shown to affect the cell size of the resulting crystals. rruff.info For instance, the morphology of nickel nanowires, synthesized through a wet chemical reduction method, is significantly influenced by reaction temperature, the concentration of nickel ions, and the pH of the reaction medium. researchgate.net Well-defined nanowires form at a pH of 4-5, with higher temperatures leading to smaller diameters and higher initial nickel ion concentrations resulting in larger diameters. researchgate.net Similarly, morphology-controlled synthesis of related compounds like NiCo-carbonate layered double hydroxides is being investigated for energy storage applications, where tailoring the nanostructure is key to performance. researchgate.netrsc.org

Future work will likely focus on scalable and cost-effective synthesis routes that yield this compound with tailored morphologies, such as nanorods, nanowires, and hierarchical structures, to meet the demands of advanced applications.

Exploration of New Catalytic and Electrochemical Applications

This compound and its derivatives are established as precursors for catalysts used in various industrial processes, including hydrogenation and ceramic applications. fishersci.cawikipedia.orgatamanchemicals.com The resulting nickel(II) oxide, obtained from the calcination of the carbonate, is particularly useful in catalysis, with its properties being dependent on the precursor. wikipedia.org However, ongoing research aims to unlock new catalytic and electrochemical functionalities.

A significant area of exploration is in electrocatalysis. For example, electrochemically deposited nickel carbonate on platinum and palladium electrodes has shown enhanced activity for the methanol (B129727) oxidation reaction, a key process in direct methanol fuel cells. rsc.org Amorphous nickel carbonate has also been synthesized and demonstrated as an efficient catalyst for the urea (B33335) oxidation reaction, which is important for fuel cells and wastewater treatment. chemicalbook.com

The development of hybrid catalysts is another promising avenue. A ternary hybrid material consisting of platinum nanocrystals, ultrathin nanoflower-like nickel carbonate hydroxide (B78521), and porous carbon has been designed to overcome CO poisoning, a common issue in direct methanol fuel cells. chemicalbook.com In this system, the nickel carbonate hydroxide facilitates the removal of carbonaceous poisons from the platinum surface. chemicalbook.com Furthermore, nitrogen-rich metal-organic frameworks (MOFs) of nickel(II) are being investigated as highly efficient and reusable catalysts for the chemical fixation of CO2 into cyclic carbonates. researchgate.netnih.gov

Future research will likely continue to explore the synergistic effects of combining this compound with other materials to create advanced catalysts for energy conversion and storage, environmental remediation, and fine chemical synthesis. mdpi.com

Integration into Hybrid Materials and Composites for Multifunctional Applications

The integration of this compound into hybrid materials and composites is a burgeoning field of research aimed at creating materials with enhanced and multifunctional properties. Hybrid composites, which consist of two or more different types of fillers within a matrix, can exhibit superior characteristics compared to their individual components. researchgate.net

One area of focus is in the development of electrode materials for energy storage devices. For instance, NiCo-carbonate layered double hydroxide nanostructures, which are hybrid materials, have been synthesized and investigated as active electrode materials for supercapacitors. rsc.org By controlling the synthesis parameters, the morphology and physicochemical properties of these nanostructures can be tailored to optimize performance. rsc.org

Another application is in the creation of advanced catalysts. A hybrid electrocatalyst composed of platinum nanocrystals, nickel carbonate hydroxide, and porous carbon has been shown to have remarkable CO tolerance, making it a promising candidate for the anodes of direct methanol fuel cells. chemicalbook.com The nickel carbonate hydroxide component plays a crucial role by providing a large surface area and abundant defects that facilitate the dissociation of water molecules to remove CO from the platinum surface. chemicalbook.com

The table below summarizes some of the research findings on the integration of this compound into hybrid materials.

Application AreaHybrid Material CompositionKey Findings
Energy StorageNiCo-carbonate layered double hydroxide (NiCo–CH) nanostructuresThe morphology and physicochemical properties can be tailored by controlling synthesis parameters. The material shows promise as an electrode for supercapacitors. rsc.org
ElectrocatalysisPlatinum nanocrystals, nickel carbonate hydroxide (NiCH), and porous carbonThe hybrid material exhibits remarkable CO tolerance and is a promising anodic electrocatalyst for direct methanol fuel cells. chemicalbook.com

Future research in this area will likely focus on designing and fabricating novel hybrid architectures with controlled interfaces between the this compound and other components to achieve synergistic effects and unlock new functionalities for a wide range of applications, including sensors, coatings, and advanced structural materials.

In-Situ Characterization Techniques for Understanding Reaction Mechanisms

A significant challenge in optimizing the synthesis and application of this compound is the lack of a detailed understanding of the reaction mechanisms at a molecular level. Future research will increasingly rely on in-situ characterization techniques to provide real-time insights into the formation of this compound and its behavior in catalytic and electrochemical processes.

Techniques such as in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can be employed to monitor the crystallographic changes and the local atomic environment of the nickel ions during the synthesis process. This would allow for a better understanding of how different synthesis parameters, such as pH, temperature, and reactant concentrations, influence the nucleation and growth of this compound crystals, ultimately affecting their morphology and purity.

In the context of catalysis, in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be used to identify reaction intermediates and surface-adsorbed species on this compound-based catalysts. This information is crucial for elucidating the reaction pathways and understanding the role of the catalyst in promoting specific chemical transformations. For example, in the methanol oxidation reaction, in-situ techniques could help to visualize the oxidative removal of carbonaceous poisons from the catalyst surface. chemicalbook.com

The data gathered from these in-situ studies will be invaluable for the rational design of improved synthesis methods and more efficient catalysts based on this compound.

Advanced Computational Models for Predictive Material Design

The development of advanced computational models is poised to revolutionize the design and discovery of new materials based on this compound. nih.gov Computational methods, including artificial intelligence (AI) and machine learning, can accelerate the materials design process by predicting the properties of novel materials before they are synthesized in the laboratory. mit.edumit.edu

Density functional theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of materials at the atomic scale. chemicalbook.com For instance, DFT calculations have been used to understand the electronic interactions between nickel carbonate hydroxide and platinum in a hybrid catalyst, revealing that these interactions facilitate the release of CO adsorbed on the platinum surface. chemicalbook.com Similar computational approaches can be used to screen potential new compositions of this compound-based materials for specific catalytic or electrochemical applications.

Multiscale modeling techniques can bridge the gap between atomic-level simulations and macroscopic material properties. mit.edu These models can be used to predict how the morphology and crystal structure of this compound will influence its performance in a given application. This predictive capability will enable researchers to design materials with optimized properties for specific functions, from high-performance catalysts to advanced energy storage materials. youtube.comyoutube.com

The integration of computational modeling with experimental data will create a powerful feedback loop for materials discovery. mit.edu Experimental results can be used to validate and refine the computational models, while the models can guide the design of new experiments, leading to a more efficient and targeted approach to materials research.

Q & A

Q. What synthesis methods are recommended for preparing Nickel(II) carbonate hydrate with controlled hydration levels?

this compound is typically synthesized via wet chemical routes, such as precipitation from nickel salts (e.g., nitrate or sulfate) with carbonate sources (e.g., sodium carbonate) under controlled pH and temperature. For precise hydration control, stoichiometric ratios of reactants and post-synthesis drying conditions (e.g., vacuum drying or controlled humidity) are critical. Thermal gravimetric analysis (TGA) is used to quantify hydration levels by measuring mass loss upon dehydration .

Q. How can elemental composition and purity of this compound be validated?

Energy-dispersive X-ray spectroscopy (EDS) provides elemental mapping and quantitative analysis (e.g., Ni, C, O), while inductively coupled plasma mass spectrometry (ICP-MS) ensures trace metal purity. X-ray diffraction (XRD) confirms phase purity by matching peaks with reference crystallographic data .

Q. What are the solubility properties of this compound in common solvents?

this compound is insoluble in water but dissolves in dilute acids (e.g., HCl) or ammonia, forming complexes like [Ni(NH₃)₆]²⁺. Solubility in organic solvents is negligible, making aqueous or acidic media preferred for reactivity studies .

Advanced Research Questions

Q. How can synchrotron XRD and Rietveld refinement resolve contradictions in the crystal structure of this compound?

Conflicting literature reports on crystal structure arise from variable hydration states and isomorphic substitutions (e.g., Co²⁺ in bimetallic systems). Synchrotron XRD provides high-resolution data, while Rietveld refinement models atomic positions and occupancy ratios. For example, Bhatt et al. (2023) resolved structural ambiguities in Ni–Co carbonate hydroxide hydrates by refining lattice parameters and identifying oxygen octahedral distortions .

Q. What advanced spectroscopic techniques elucidate the electronic properties and spin states of Ni²⁺ in carbonate hydrate systems?

X-ray absorption near-edge structure (XANES) at Ni K-edge probes oxidation states, while L-edge spectroscopy reveals ligand field splitting and spin states. In Ni–Co systems, Ni²⁺ exhibits mixed spin states, whereas Co²⁺ adopts low-spin configurations. Oxygen vacancies, detected via electron paramagnetic resonance (EPR), further influence electronic behavior .

Q. How do hydration levels impact the electrochemical performance of this compound in energy storage applications?

Hydration affects ion diffusion pathways and conductivity. In supercapacitors, partial dehydration (via annealing) enhances specific capacitance by optimizing pore structure. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) quantify charge-transfer resistance and capacitance retention. Studies show hydrated Ni–Co systems achieve ~1,200 F/g capacitance due to proton intercalation in layered structures .

Q. What role do defects (e.g., oxygen vacancies) play in the catalytic activity of this compound?

Oxygen vacancies act as active sites for oxygen evolution reactions (OER). Density functional theory (DFT) simulations correlate vacancy concentration with overpotential reduction. Experimental validation involves defect quantification via positron annihilation spectroscopy and activity testing in alkaline media. For instance, NiFe carbonate hydrate nanosheets show 270 mV overpotential at 10 mA/cm² due to vacancy-rich surfaces .

Q. How can thermal analysis differentiate between structural water and adsorbed moisture in this compound?

TGA coupled with differential scanning calorimetry (DSC) distinguishes bound water (dehydration peaks at 100–200°C) from structural hydroxyl groups (peaks >250°C). Mass loss steps correspond to stoichiometric water loss, while in-situ XRD during heating confirms phase transitions .

Q. Key Methodological Notes

  • Contradiction Analysis : Cross-validate structural data using multiple techniques (e.g., XRD, FTIR, XANES) to address literature discrepancies .
  • Defect Engineering : Tailor synthesis conditions (e.g., pH, reductants) to control vacancy density for catalytic optimization .
  • Composite Design : Integrate NiCO₃·xH₂O with conductive matrices (e.g., graphene) to enhance electrochemical stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.